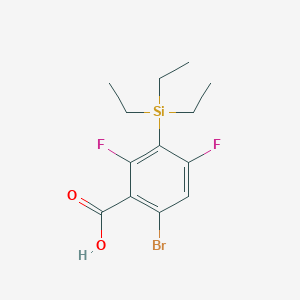![molecular formula C17H25NO B12587035 Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- CAS No. 647017-98-9](/img/structure/B12587035.png)
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- is an organic compound with a complex structure that includes a phenol group, a cyclohexyl group, and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution . The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process might include steps such as alkylation, amination, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols with different functional groups.
Scientific Research Applications
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenol, o-cyclohexyl-: This compound has a similar structure but lacks the butenyl group.
2-Cyclohexylphenol: Another similar compound with a cyclohexyl group attached to the phenol ring.
Uniqueness
Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl- is unique due to the presence of the butenyl group, which can influence its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
Properties
CAS No. |
647017-98-9 |
|---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-(1-cyclohexylbut-3-enylamino)-3-methylphenol |
InChI |
InChI=1S/C17H25NO/c1-3-8-15(14-10-5-4-6-11-14)18-17-13(2)9-7-12-16(17)19/h3,7,9,12,14-15,18-19H,1,4-6,8,10-11H2,2H3 |
InChI Key |
ZKZOXWYTUROXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(CC=C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-methoxyphenyl)-3-methyl-](/img/structure/B12586952.png)


![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile](/img/structure/B12586989.png)



![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)


![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12587031.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)

![{2-[4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12587059.png)
